![molecular formula C12H16O2 B1625490 1-(4-Methoxyphenyl)-3-methylbutan-1-one CAS No. 82938-20-3](/img/structure/B1625490.png)
1-(4-Methoxyphenyl)-3-methylbutan-1-one
Overview
Description
1-(4-Methoxyphenyl)-3-methylbutan-1-one is an organic compound characterized by a methoxyphenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)-3-methylbutan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of deep eutectic solvents (DESs) has also been explored to improve the resolution of racemic mixtures and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring, facilitated by reagents such as halogens or nitro groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: 1-(4-Methoxyphenyl)-3-methylbutanol.
Substitution: 4-Bromo-1-(4-methoxyphenyl)-3-methylbutan-1-one.
Scientific Research Applications
Organic Chemistry
In organic chemistry, 1-(4-Methoxyphenyl)-3-methylbutan-1-one serves as a precursor for synthesizing various derivatives through reactions such as photoredox arylation. This compound can undergo β-C(sp)-H arylation reactions, which are valuable for constructing complex organic molecules . The compound's reactivity can be modulated by substituents on the aryl ring, allowing for selective functionalization in synthetic pathways.
Biological Research
The compound has been investigated for its biological activities. It exhibits potential antimicrobial properties and has been used in studies assessing its effects on microbial growth and cell viability. The hydrophobic nature of this compound allows it to interact with cellular membranes, influencing membrane fluidity and permeability .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is being explored for its role in drug formulation and delivery systems. Its structure allows it to serve as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. Furthermore, research indicates that it may possess therapeutic effects that warrant further investigation in drug development .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Study on Photoredox Reactions : A recent study demonstrated the use of this compound in photoredox catalysis for C–H activation reactions. The results indicated that varying substituents on the aryl ring significantly influenced reaction yields and selectivity .
- Antimicrobial Activity Assessment : In another investigation, this compound was tested against various bacterial strains. The findings suggested that it exhibited notable antimicrobial activity, making it a candidate for further research in antimicrobial drug development .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity. For example, it may interact with muscarinic receptors or calcium channels, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl-1H-indole: Shares the methoxyphenyl group but differs in the core structure.
4-Methoxyphenyl-1H-imidazole: Similar aromatic substitution but with an imidazole ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group with different functional groups attached
Uniqueness
1-(4-Methoxyphenyl)-3-methylbutan-1-one is unique due to its specific combination of a methoxyphenyl group and a butanone backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
1-(4-Methoxyphenyl)-3-methylbutan-1-one, also known as p-methoxyphenyl isobutyl ketone, is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H16O2
- CAS Number : 61173-96-4
The structure features a methoxy group attached to a phenyl ring, contributing to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. It has been studied for its effects on various enzymes and receptors, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.
- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which can mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in treating infections .
- Cytotoxic Effects : In vitro studies have shown that this compound induces cytotoxicity in several cancer cell lines. The mechanism involves the activation of apoptotic pathways, leading to cell death. This suggests a potential application in cancer therapy .
- Antioxidant Studies : Research highlighted the antioxidant properties of this compound, where it was found to reduce oxidative stress markers in cellular models. This could have implications for diseases associated with oxidative damage, such as neurodegenerative disorders .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-methylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMXLDVTBSWXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509104 | |
Record name | 1-(4-Methoxyphenyl)-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82938-20-3 | |
Record name | 1-(4-Methoxyphenyl)-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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